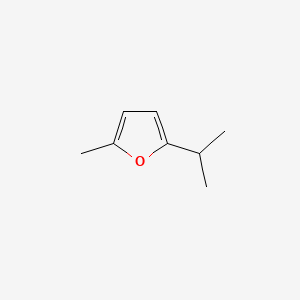

2-Isopropyl-5-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(2)8-5-4-7(3)9-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOVNNBTWWYRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443302 | |

| Record name | 2-isopropyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-05-9 | |

| Record name | 2-Methyl-5-(1-methylethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-isopropyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-5-methylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EM83HW6FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategic Approaches to 2 Isopropyl 5 Methylfuran

Direct Synthesis Routes for 2-Isopropyl-5-methylfuran

The formation of the 2-isopropyl-5-methylfuran scaffold can be achieved through several distinct synthetic pathways, including modern catalytic methods involving palladium, copper, and gold, as well as traditional dehydration and condensation reactions.

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysis represents a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly effective for constructing substituted furan (B31954) rings. researchgate.net These methods often involve the coupling of 1,3-dicarbonyl compounds with various organic halides. researchgate.net A notable strategy is the palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones. researchgate.net For instance, the treatment of 4-allyl-2,6-dimethyl-3,5-heptanedione with a palladium catalyst and a copper(II) chloride oxidant in dioxane leads to the formation of 3-isobutyryl-2-isopropyl-5-methylfuran in a 77% isolated yield. researchgate.netmdpi.com The mechanism is proposed to proceed through the activation of the alkene by Pd(II), followed by an intramolecular attack by the ketone oxygen. hud.ac.uk Subsequent β-hydride elimination and isomerization yield the furan product, while the copper oxidant re-oxidizes the Pd(0) to Pd(II) to complete the catalytic cycle. hud.ac.uk

The efficiency of palladium-catalyzed furan synthesis is highly dependent on the choice of catalyst, solvent, base, and oxidant. researchgate.net Systematic evaluation of these parameters has led to the identification of highly efficient systems for producing functionalized furans. researchgate.net Among various palladium catalysts, PdCl₂(CH₃CN)₂ has been shown to be superior to both Pd(OAc)₂ (palladium acetate) and Pd(acac)₂ (palladium acetylacetonate), providing significantly higher yields in shorter reaction times. mdpi.com The enhanced reactivity of the PdCl₂(CH₃CN)₂ catalyst is attributed to its labile acetonitrile (B52724) ligands, which create a less crowded coordination environment around the palladium center and maintain its high electrophilic character. mdpi.com Optimal conditions for the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides have been identified as using PdCl₂(CH₃CN)₂ as the catalyst, potassium carbonate (K₂CO₃) as the base, and copper(II) chloride (CuCl₂) as the oxidant in dioxane at 80 °C. researchgate.net

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| 1 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 2 | 94 | mdpi.com |

| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 6 | 80 | mdpi.com |

| 3 | Pd(acac)₂ | K₂CO₃ | Dioxane | 80 | 6 | 63 | mdpi.com |

| 4 | PdCl₂(CH₃CN)₂ | Cs₂CO₃ | Dioxane | 80 | 2 | 85 | researchgate.net |

| 5 | PdCl₂(CH₃CN)₂ | K₂CO₃ | Toluene | 80 | 2 | 78 | researchgate.net |

| 6 | PdCl₂(CH₃CN)₂ | K₂CO₃ | MeCN | 80 | 2 | 72 | researchgate.net |

Reaction conditions: 1,3-cyclohexanedione (B196179) (1 mmol), alkenyl bromide (1 mmol), catalyst (0.01 mmol), base (2 mmol), and CuCl₂ oxidant (0.05 mmol) in 4 mL solvent. researchgate.net

Palladium-catalyzed methods have demonstrated a broad substrate scope, allowing for the synthesis of a wide variety of di-, tri-, and tetrasubstituted furans. researchgate.netnih.gov The optimized conditions using PdCl₂(CH₃CN)₂ are compatible with various cyclic 1,3-diketones, leading to good to excellent yields of the corresponding fused furan derivatives. mdpi.com For example, reactions using cyclohexane-1,3-dione and dimedone as substrates proceed efficiently. mdpi.com Furthermore, the methodology is not limited to cyclic diketones; α-alkenyl β-diketones can undergo oxidative alkoxylation to afford 2,3,5-trisubstituted furans in moderate to good yields. mdpi.com The versatility extends to the synthesis of furans bearing four distinct alkyl substituents, a significant achievement in furan synthesis. nih.gov

| Entry | 1,3-Diketone Substrate | Product | Yield (%) | Citation |

| 1 | Cyclohexane-1,3-dione | 4,5,6,7-Tetrahydrobenzofuran-4-one derivative | 94 | mdpi.com |

| 2 | 5,5-Dimethylcyclohexane-1,3-dione | 6,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-4-one derivative | 88 | mdpi.com |

| 3 | 2H-Pyran-3,5(4H,6H)-dione | 2-Methyl-5H-furo[2,3-c]pyran-4(7H)-one | 25 | mdpi.com |

| 4 | Benzoylacetone | (5-methyl-2-phenylfuran-3-yl)(phenyl)methanone derivative | 85 | mdpi.com |

| 5 | Dibenzoylmethane | (2,5-diphenylfuran-3-yl)(phenyl)methanone derivative | 81 | mdpi.com |

Reaction conditions: 1,3-diketone (1 mmol) reacted with allyl bromide (1 mmol) in the presence of PdCl₂(CH₃CN)₂ (0.01 mmol), K₂CO₃ (2 mmol), and CuCl₂ (0.05 mmol) in dioxane for 2 hours. mdpi.com

Optimization of Catalytic Loadings and Reaction Parameters

Copper-Mediated Annulation and Cyclization Processes

Copper catalysis offers an alternative and often complementary approach to palladium for the synthesis of the furan core. researchgate.netntu.edu.sg Copper(I) iodide (CuI) has been effectively used to catalyze the annulation and cycloisomerization of appropriate precursors to yield substituted furans. mdpi.comarkat-usa.org One such method involves the CuI-catalyzed cycloisomerization of alkynyl ketones, which provides an efficient route to 2-monosubstituted and 2,5-disubstituted furans. arkat-usa.org This methodology is notable for its compatibility with both acid- and base-labile functional groups. arkat-usa.org Another approach is the sequential alkylation and CuI-catalyzed annulation of 1,3-dicarbonyl compounds, which can produce 2,3,5-trisubstituted furans in high yields. mdpi.com

Gold-Catalyzed Approaches to Furan Ring Formation and Substitution

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of π-systems like alkynes and allenes. arkat-usa.orgescholarship.orgethernet.edu.et Gold catalysts, such as AuCl₃, can facilitate the atom-economical cascade cyclization of substrates like propargyl ketones to form highly substituted furans under mild conditions, often at room temperature. arkat-usa.org The mechanism typically involves the activation of an alkyne by the π-acidic gold catalyst, making it susceptible to nucleophilic attack, which initiates the cyclization process. escholarship.org This approach has been successfully applied to the synthesis of various furans, demonstrating its utility and efficiency. beilstein-journals.org

Dehydration and Condensation Reactions for Furan Core Formation

One of the most traditional and direct methods for synthesizing the furan core is through the dehydration of 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis. researchgate.net This approach has been specifically applied to the preparation of 2-isopropyl-5-methylfuran. acs.orgacs.org The synthesis is achieved by the dehydration of 2-methylheptane-3,6-dione using a strong acid, such as sulfuric acid, as the dehydrating agent. acs.org This reaction proceeds to give 2-isopropyl-5-methylfuran, a colorless liquid, in a 40% yield. acs.org This method, while established, is a foundational strategy for forming unsubstituted and alkyl-substituted aliphatic furans from acyclic diketone precursors. acs.org The general principle of acid-catalyzed dehydration is also central to the production of other important furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), from carbohydrates like fructose (B13574) and glucose. acs.orgnih.gov

Indirect Synthesis and Precursor Chemistry Involving the 2-Isopropyl-5-methylfuran Motif

Indirect synthetic routes often leverage readily available platform molecules, particularly those derived from biomass, which can be chemically transformed into more complex furan structures. These strategies are central to the sustainable production of fine chemicals.

The synthesis of 2-isopropyl-5-methylfuran can be envisioned through the functionalization of simpler, more accessible furan compounds. A primary and well-established precursor is 2-methylfuran (B129897) (also known as sylvan), which can be produced efficiently from biomass. The introduction of the isopropyl group onto the 2-methylfuran ring at the 5-position is a key synthetic step. While direct, specific literature for this exact transformation is sparse, standard organic chemistry alkylation methods can be applied. For instance, Friedel-Crafts alkylation using an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst could be a viable route. Another approach involves metallation of the furan ring followed by reaction with an appropriate electrophile.

Research into related structures, such as the synthesis of 2-isopropyl-5-methyl-4-((5-methylfuran-2-yl)methyleneamino) phenol, demonstrates that the 2-isopropyl-5-methyl substitution pattern can be constructed as part of more complex molecular frameworks, indicating the feasibility of such synthetic manipulations. harran.edu.tr

The synthesis of structural analogs of 2-isopropyl-5-methylfuran provides insight into the chemical versatility of the furan core. A wide array of substituted furan derivatives has been prepared, showcasing diverse synthetic strategies.

For example, multicomponent reactions have been employed to create complex furan derivatives. A reaction involving arylglyoxal, cyclic 1,3-dicarbonyls, and thiols can yield tetra-substituted furans under certain conditions. rsc.orgrsc.org Similarly, the condensation of furfural (B47365) and its derivatives with active methylene (B1212753) compounds is a common method to produce furfurylidene derivatives, which can be further modified. researchgate.net The synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives from D-glucose highlights a stereoselective route to highly functionalized furan compounds. nih.govresearchgate.net These methods underscore the broad potential for creating a variety of furan-based molecules with different functional groups and substitution patterns.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researcher.life This technology has been successfully applied to the synthesis of various furan derivatives.

For instance, the three-component reaction of arylglyoxal, thiols, and cyclic 1,3-dicarbonyls to produce β-keto thioethers and furan derivatives can be performed efficiently under microwave heating. rsc.orgrsc.org In one case, using microwave irradiation at 120°C for 30 minutes provided a better yield than conventional refluxing for 6 hours. rsc.org Another study reports the rapid (5-10 minutes) synthesis of novel spiro isoxazolidine (B1194047) derivatives from α-N-substituted furan derivatives under microwave irradiation, a significant improvement over the 8-12 hours required by conventional methods. tandfonline.com Suzuki-Miyaura cross-coupling reactions to produce substituted thiophene (B33073) and furan derivatives have also been accelerated using microwave technology, which reduces reaction times and the use of organic solvents. researcher.life

The production of furan compounds from non-food lignocellulosic biomass is a cornerstone of green chemistry. mdpi.comudel.edu Hemicellulose, a major component of biomass, can be hydrolyzed and dehydrated to produce furfural, a key platform chemical. researchgate.netrsc.orgresearchgate.net Furfural, in turn, serves as the primary starting material for the synthesis of 2-methylfuran (2-MF), a direct precursor to the 2-isopropyl-5-methylfuran skeleton. researchgate.netmdpi.com The conversion of furfural to 2-MF is typically achieved through catalytic hydrogenation or hydrodeoxygenation processes.

Catalytic transfer hydrogenation (CTH) offers an alternative to traditional hydrogenation that avoids the use of high-pressure gaseous hydrogen, instead employing liquid hydrogen donors like alcohols (e.g., methanol, isopropanol) or formic acid. uq.edu.aursc.org This approach can be more cost-effective and environmentally friendly. uq.edu.au

The reaction pathway involves two main steps: the initial reduction of furfural to furfuryl alcohol (FFA), followed by the hydrogenolysis of FFA to 2-methylfuran. acs.org Various catalysts have been developed to facilitate this transformation. For example, a study using a 10%Ni-10%Cu/Al2O3 catalyst with formic acid as the hydrogen donor achieved 100% furfural conversion with a 92 mol% yield of 2-methylfuran. researchgate.net Another approach using a Cu-BTC derived catalyst and isopropanol (B130326) as the hydrogen donor at 250°C resulted in 100% furfural conversion and 77% selectivity towards 2-MF. acs.org The choice of catalyst and hydrogen donor is crucial for optimizing the yield and selectivity of the desired product. uq.edu.au

Table 1: Performance of Various Catalysts in the Catalytic Transfer Hydrogenation (CTH) of Furfural to 2-Methylfuran

| Catalyst | H-Donor | Temperature (°C) | Furfural Conversion (%) | 2-MF Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 10%Ni-10%Cu/Al₂O₃ | Formic Acid | 210 | 100 | 92 (Yield) | researchgate.net |

| Cu-BTC (pyrolyzed at 310°C) | Isopropanol | 250 | 100 | 77 (Selectivity) | acs.org |

| Mg/Fe/O mixed oxide | Methanol | 300-400 | High | High (Yield) | rsc.org |

| Fe/Mg/O | Methanol | - | - | 92 (Selectivity) | mdpi.com |

| CuZnAl | Isopropanol | 180 | - | 72 (Yield) | nih.gov |

Selective hydrodeoxygenation (HDO) is a prominent pathway for converting furfural to 2-methylfuran. This process typically uses molecular hydrogen and involves the hydrogenation of the carbonyl group to form furfuryl alcohol, followed by the hydrogenolysis of the C-O bond to yield 2-methylfuran. nih.govrsc.org The development of efficient and selective catalysts is critical to maximize the yield of 2-MF and minimize side reactions. rsc.org

A variety of metal-based catalysts have been investigated for this purpose. For instance, a silica-supported molybdenum phosphide (B1233454) (MoP/SiO₂) catalyst achieved full conversion of furfural with 96.3% selectivity to 2-methylfuran under mild conditions (120°C, 1.0 MPa H₂). acs.orgacs.org Copper-based catalysts are also widely studied. The addition of iron to a copper-on-silica catalyst was found to significantly increase reactivity towards 2-methylfuran formation. aiche.org Bimetallic catalysts often show synergistic effects; a Ni-Cu/Al₂O₃ system demonstrated high conversion and selectivity. researchgate.net In one study, a Co/CoOx catalyst achieved a 73% yield of 2-MF, with findings suggesting that a high ratio of Co⁰ to Co²⁺ in the catalyst was optimal for selectivity. rsc.orgrsc.org

Table 2: Performance of Various Catalysts in the Selective Hydrodeoxygenation (HDO) of Furfural to 2-Methylfuran

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Furfural Conversion (%) | 2-MF Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 20% MoP/SiO₂ | 120 | 1.0 | 100 | 96.3 | acs.orgacs.org |

| Cu-Fe/Silica (B1680970) | 270 | Flow Reactor | High | High | aiche.org |

| 5% Ir/C | 220 | ~0.7 (100 psig) | 100 | 95 | nih.gov |

| Ru/NiFe₂O₄ | 180 | 2.1 (N₂) | >97 | 83 (Yield) | nih.gov |

| Co/CoOx-300 | 170 | 2.0 | 100 | 73 (Yield) | rsc.orgrsc.org |

| AE-Cu/SiO₂ | - | - | - | 95.5 (Yield) | nih.gov |

Biomass-Derived Feedstock Conversion Pathways Relevant to Furan Synthesis (e.g., 2-methylfuran synthesis from furfural)

Catalytic Transfer Hydrogenation (CTH) Processes

Emerging and Sustainable Synthetic Methodologies

The development of synthetic routes to 2-isopropyl-5-methylfuran is increasingly influenced by the principles of green chemistry, which prioritizes the use of renewable feedstocks, minimizes waste, and employs efficient catalytic processes. Emerging methodologies are therefore focused on achieving higher yields and selectivity under milder, more environmentally benign conditions. These approaches often leverage bio-based starting materials and advanced catalytic systems, including biocatalysis and heterogeneous catalysis, to move away from traditional petroleum-based syntheses.

A significant area of research involves the catalytic upgrading of terpenes, which are abundant and naturally occurring hydrocarbons. core.ac.uk These compounds serve as a renewable feedstock amenable to transformations like isomerization, hydrogenation, and oxidation to produce valuable chemicals. mdpi.commdpi.com The catalytic conversion of terpenes represents an attractive and sustainable pathway for synthesizing furan derivatives. conicet.gov.ar

Furthermore, advancements in catalysis offer novel routes to functionalized furans. For instance, palladium-catalyzed methods have demonstrated significant progress in improving reaction conditions and yields for furan synthesis. mdpi.com While research may focus on a range of furan derivatives, the underlying catalytic principles are often adaptable to specific targets like 2-isopropyl-5-methylfuran. One study detailed the palladium-catalyzed synthesis of 3-isobutyryl-2-isopropyl-5-methylfuran, a closely related compound, highlighting a potential pathway. mdpi.com This reaction involved the treatment of an α-alkenyl β-diketone with a palladium catalyst and a copper co-catalyst, achieving a good yield. mdpi.com

Biocatalysis represents another frontier in sustainable synthesis. The use of enzymes, such as transaminases, allows for highly selective transformations under mild aqueous conditions. ucl.ac.ukresearchgate.net Research has shown the successful amination of bio-based furan aldehydes using transaminases with isopropylamine (B41738) as the amine donor, demonstrating the potential for enzymatic routes to introduce functional groups to the furan ring. researchgate.net The integration of heterogeneous catalysis with biocatalysis is also being explored to create multi-step, one-pot syntheses from biomass-derived precursors. ucl.ac.uk

The synthesis of 2-methylfuran (sylvan), a key precursor, from biomass-derived furfural is a well-established sustainable process. rsc.orgmdpi.com Catalytic transfer hydrogenation, using alcohols like isopropanol as a hydrogen source, has proven effective. mdpi.com This positions 2-methylfuran as a key bio-based platform chemical for further functionalization.

The following tables summarize findings from relevant emerging and sustainable synthetic methodologies for furan derivatives, illustrating the types of catalysts, conditions, and outcomes that could be relevant for the targeted synthesis of 2-isopropyl-5-methylfuran.

Table 1: Catalytic Synthesis of Functionalized Furan Derivatives

This table presents data from various catalytic approaches for synthesizing substituted furans, showcasing different catalysts, reaction conditions, and yields for compounds structurally related to 2-isopropyl-5-methylfuran.

| Precursor | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |

| 4-allyl-2,6-dimethyl-3,5-heptanedione | PdCl₂(CH₃CN)₂ / CuCl₂ | Dioxane | 60 | 12 | 3-isobutyryl-2-isopropyl-5-methylfuran | 77 | mdpi.com |

| Furfural | Co/CoOx-300 | Isopropyl alcohol | 170 | 2 | 2-Methylfuran | 73 | rsc.orgrsc.org |

| Furfural | CuZnAl | Isopropanol | 180 | - | 2-Methylfuran | 72 | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Ru/C | Isopropyl alcohol | 190 | 6 | 2,5-Dimethylfuran (B142691) | 81 | acs.org |

Table 2: Biocatalytic Amination of Furan Aldehydes

This table details the use of transaminase enzymes for the amination of furan-based aldehydes, an emerging sustainable method that operates under mild conditions.

| Substrate (Aldehyde) | Biocatalyst (Transaminase) | Amine Donor | pH | Temperature (°C) | Product Formation | Citation |

| Furfural | Chromobacterium violaceum (Cv-TA) | Isopropylamine | 8.0 | 37 | >80% | researchgate.netresearchgate.net |

| 5-(hydroxymethyl)furfural (HMF) | Arthrobacter citreus (ArS-TA) | Isopropylamine | - | - | >80% | researchgate.net |

| 2,5-diformylfuran (DFF) | Vibrio fluvialis variant (Vf-mut-TA) | Isopropylamine | - | - | >80% | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| 2-Isopropyl-5-methylfuran | C₈H₁₂O |

| 2-Methylfuran (Sylvan) | C₅H₆O |

| 2,5-Dimethylfuran (DMF) | C₆H₈O |

| 3-isobutyryl-2-isopropyl-5-methylfuran | C₁₂H₁₆O₂ |

| 4-allyl-2,6-dimethyl-3,5-heptanedione | C₁₂H₂₀O₂ |

| 5-(hydroxymethyl)furfural (HMF) | C₆H₆O₃ |

| 2,5-diformylfuran (DFF) | C₆H₄O₃ |

| Copper(II) chloride | CuCl₂ |

| Dichlorobis(acetonitrile)palladium(II) | PdCl₂(CH₃CN)₂ |

| Furfural | C₅H₄O₂ |

| Isopropanol | C₃H₈O |

| Isopropylamine | C₃H₉N |

| Ruthenium on Carbon | Ru/C |

| Copper Zinc Aluminum Catalyst | CuZnAl |

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of 2 Isopropyl 5 Methylfuran

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring System

The furan moiety is an electron-rich heterocycle, which predisposes it to electrophilic substitution reactions rather than nucleophilic ones. The presence of alkyl groups at the 2- and 5-positions further activates the ring for such transformations.

A key reaction demonstrating the reactivity of furan precursors is palladium-catalyzed oxidative alkoxylation. This method allows for the synthesis of highly substituted furans. For instance, the treatment of 4-allyl-2,6-dimethyl-3,5-heptanedione with a palladium catalyst results in the formation of a furan derivative closely related to 2-isopropyl-5-methylfuran. nih.govmdpi.com

In a specific example, the reaction of 4-allyl-2,6-dimethyl-3,5-heptanedione with a catalytic amount of PdCl₂(CH₃CN)₂ and a stoichiometric amount of CuCl₂ in dioxane at 60°C for 12 hours yields 3-isobutyryl-2-isopropyl-5-methylfuran with a 77% isolated yield. nih.govmdpi.comresearchgate.netfigshare.com The mechanism for this transformation involves the nucleophilic attack of the enolic oxygen atom on the palladium, which is complexed with the alkene. arkat-usa.org This is followed by a cascade of reactions that lead to the cyclized furan product. arkat-usa.org This process highlights a powerful method for constructing functionalized furan rings from acyclic precursors.

Table 1: Palladium-Catalyzed Oxidative Alkoxylation for Furan Synthesis

| Precursor | Catalyst | Oxidant | Solvent | Temperature | Time | Product | Yield |

| 4-allyl-2,6-dimethyl-3,5-heptanedione | PdCl₂(CH₃CN)₂ (5 mol %) | CuCl₂ | Dioxane | 60 °C | 12 h | 3-isobutyryl-2-isopropyl-5-methylfuran | 77% |

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), with reactions proceeding much faster than on benzene. mnstate.edumasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the pi-system of the furan ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

For five-membered heterocycles like furan, electrophilic attack preferentially occurs at the C2 or C5 positions (α-positions) because the positive charge in the resulting intermediate can be more effectively delocalized over three atoms, including the heteroatom. organicchemistrytutor.com

In 2-isopropyl-5-methylfuran, the α-positions are already occupied. The existing alkyl groups are electron-donating and act as ortho-, para- directors. In the context of the furan ring, they direct incoming electrophiles to the adjacent vacant positions, C3 and C4.

The isopropyl group at position C2 directs electrophiles primarily to the C3 position.

The methyl group at position C5 directs electrophiles to the C4 position.

Therefore, electrophilic aromatic substitution on 2-isopropyl-5-methylfuran is expected to yield a mixture of 3- and 4-substituted products. The exact distribution would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. mnstate.edu

Oxidative Alkoxylation Mechanisms and Product Distributions

Catalytic Hydrogenation and Hydrodeoxygenation Pathways

Catalytic hydrogenation and hydrodeoxygenation (HDO) of furan derivatives are critical processes, particularly in the context of upgrading biomass-derived platform molecules into biofuels and valuable chemicals. nih.gov While studies often focus on furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), the mechanistic principles are broadly applicable to substituted furans like 2-isopropyl-5-methylfuran. researchgate.netacs.org These reactions can lead to either saturation of the furan ring to form tetrahydrofuran (B95107) derivatives or cleavage of the C-O bonds, resulting in ring-opening and deoxygenation. nih.govacs.org

Carbon-oxygen bond scission is the key step in the hydrodeoxygenation of furans to produce hydrocarbons. This can occur through two primary pathways: hydrogenolysis of an exocyclic C-OH group (if present) or hydrogenolysis of the endocyclic C-O-C bonds within the furan ring. nih.govrsc.org

For a molecule like 2-isopropyl-5-methylfuran, HDO proceeds via the cleavage of the ring's C-O bonds. The reaction is typically initiated by the hydrogenation of the C=C bonds in the furan ring, followed by the hydrogenolysis of the C-O-C ether bonds in the resulting tetrahydrofuran intermediate. chemicalbook.com Alternatively, a direct ring-opening can occur on a bifunctional catalyst surface. This pathway involves the adsorption of the furan ring onto the catalyst, followed by the cleavage of a C-O bond, which is often the rate-limiting step. acs.orgacs.org The oxophilicity of the catalyst material can enhance the adsorption of the furan and promote the C-O bond cleavage. acs.org

The efficiency and selectivity of HDO reactions are heavily dependent on the catalyst's properties, particularly the presence of both metal sites for hydrogenation and acidic sites for dehydration and C-O bond cleavage. acs.orgfigshare.com Bifunctional catalysts are therefore crucial for effective ring activation and deoxygenation. acs.org

Metal Sites: Noble metals (e.g., Ru, Pd, Pt) or non-precious metals (e.g., Ni, Cu, Co) provide the active sites for hydrogen dissociation and hydrogenation of the furan ring. acs.orgrsc.org

Lewis Acid Sites: These sites, often present as metal oxides (e.g., RuOₓ, ZrO₂, Al₂O₃) or oxygen vacancies on the catalyst support, play a critical role in activating the C-O bond. nih.govacs.orgfigshare.com The Lewis acid site interacts with the oxygen atom in the furan ring, weakening the C-O bond and facilitating its cleavage. acs.org

Studies on furfural conversion have shown that a combination of metal (e.g., Ru, Ni) and Lewis acid sites (e.g., RuOₓ, oxygen-deficient sites) is essential for high yields of deoxygenated products. acs.orgfigshare.com DFT calculations have confirmed that these acidic sites improve the interaction between the substrate and the catalyst, thereby lowering the energy barrier for C-O bond scission. figshare.com

The hydrogenation of 2-isopropyl-5-methylfuran can proceed through several competing pathways, leading to different intermediates and final products.

Ring Saturation: The hydrogenation of the two C=C bonds in the furan ring without C-O bond cleavage leads to the formation of 2-isopropyl-5-methyltetrahydrofuran . This reaction typically occurs under milder conditions and on catalysts with high hydrogenation activity but low acidity.

Hydrodeoxygenation (Ring Opening): This more complex pathway involves the cleavage of the C-O-C bonds. The reaction likely proceeds through a series of hydrogenated and ring-opened intermediates. A plausible sequence, by analogy with other furans, could involve:

Initial hydrogenation of one C=C bond.

Adsorption and activation of the furan oxygen on a Lewis acid site.

Hydrogenolysis of a C-O bond to open the ring, forming an unsaturated keto-alcohol.

Subsequent hydrogenation and deoxygenation steps to yield various aliphatic alcohols and ultimately, the corresponding alkane (e.g., 2,5-dimethylheptane).

The selectivity towards ring saturation versus ring-opening HDO is controlled by the catalyst type, solvent, and reaction conditions such as temperature and H₂ pressure. rsc.orgchemicalbook.com For instance, higher temperatures and more acidic catalysts generally favor the HDO pathway. rsc.org

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in dictating the outcome of chemical reactions involving furan derivatives. Solvents can significantly influence reaction kinetics and thermodynamics, potentially altering product selectivity by stabilizing reactants, products, or transition states differently. rsc.orgosti.gov For instance, in the catalytic hydrogenation of furfural, a related furanic compound, the solvent has been shown to play a major role in modifying selectivity. x-mol.comresearchgate.net In low-polarity solvents like n-heptane, the yield of methylfuran can be substantial on a Cu/Al2O3 catalyst, whereas the yield is much lower on Ni-based catalysts. x-mol.comresearchgate.net Conversely, Ni-based catalysts exhibit high selectivity towards methylfuran when using n-heptane containing small amounts of chloroform. x-mol.comresearchgate.net

These observations highlight a dual role for the solvent: it can stabilize reaction products and also interact with the catalyst, thereby modifying its intrinsic reactivity. researchgate.net Less polar solvents are often observed to promote deeper hydrogenation reactions compared to polar solvents. researchgate.net While direct studies on 2-isopropyl-5-methylfuran are limited, these findings on analogous compounds suggest that solvent selection would be a crucial factor in controlling the selectivity of its reactions, for example, favoring either ring hydrogenation or side-chain modifications. The solvent's ability to influence reaction rates and selectivity can be attributed to several factors, including its capacity to open alternative reaction pathways, compete for catalyst interaction, alter diffusion characteristics within porous catalysts, and inhibit undesirable side reactions. rsc.org

Pericyclic Reactions and Cycloadditions Involving the Furan Ring

The furan ring, with its electron-rich diene system, is an active participant in pericyclic reactions, most notably cycloadditions. The substituents on the furan ring, such as the isopropyl and methyl groups in 2-isopropyl-5-methylfuran, play a significant role in modulating this reactivity.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. caltech.edustrath.ac.uk The reactivity in these reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org As such, the alkyl groups on 2-isopropyl-5-methylfuran increase its reactivity as a diene compared to unsubstituted furan.

A classic example involves the reaction of 2-isopropyl-5-methylfuran with maleic anhydride (B1165640), a highly reactive dienophile due to the electron-withdrawing nature of its carbonyl groups. libretexts.org This reaction proceeds to form a substituted cyclohexene (B86901) adduct. The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile like maleic anhydride results in a product with cis-substitution on the corresponding carbons. libretexts.org

Modern approaches have expanded the scope of Diels-Alder reactions with furan derivatives. For instance, the reaction of 2-methylfuran (B129897) (2-MF) with various dienophiles like norbornene (NBE) has been studied using zeolite catalysts. acs.org These reactions can lead to the formation of fused-ring structures, which are of interest as precursors for high-density fuels. acs.org The structure of both the diene and dienophile significantly impacts the reaction, with steric hindrance and electronic effects being key factors. acs.org It has been noted that five-membered cyclic dienophiles are often more reactive than six-membered ones in these reactions. acs.org

| Diene | Dienophile | Catalyst | Temperature (°C) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | Norbornene (NBE) | MCM-22 | 180 | 42.2 | acs.org |

| 2-Methylfuran | Norbornene (NBE) | MCM-22 | 180 | - | acs.org |

| 2-Methylfuran | Indene | MCM-22 | 180 | 30.7 | acs.org |

| 2-Methylfuran | Acetone (B3395972) | - | - | - | mdpi.com |

Investigation of [8+2]-Cycloaddition Pathways

Higher-order cycloadditions, such as the [8+2] pathway, offer routes to more complex polycyclic structures. acs.org While direct investigations into [8+2] cycloadditions with 2-isopropyl-5-methylfuran are not prevalent, studies on related furan derivatives provide valuable insights into potential reaction mechanisms. acs.orgresearchgate.net For example, 5-substituted-furan-2(3H)-ones have been shown to act as 2π-components in diastereoselective [8+2]-cycloadditions with 8,8-dicyanoheptafulvene, which serves as the 8π-component. acs.orgresearchgate.net

This transformation is typically promoted by an organocatalytic Brønsted base, which facilitates the formation of a dienolate intermediate from the furanone. acs.orgresearchgate.net This synthetically versatile dienolate then engages in the higher-order cycloaddition. acs.orgresearchgate.net It is anticipated that under appropriate conditions, furan derivatives like 2-isopropyl-5-methylfuran could potentially be activated to participate in similar higher-order cycloaddition reactions, although controlling periselectivity against other pathways like [4+2] cycloadditions would be a significant challenge. acs.orgresearchgate.net

Alkylation and Hydroxyalkylation Reactions of Furan Compounds

Alkylation and hydroxyalkylation are crucial carbon-carbon bond-forming reactions that increase the carbon chain length of furanic compounds, making them suitable as precursors for high-grade transport fuels. rsc.orgtaylorandfrancis.com These reactions typically involve the electrophilic substitution of the furan ring, which is activated by its electron-donating alkyl substituents.

The hydroxyalkylation/alkylation (HAA) of 2-methylfuran (2-MF) with various biomass-derived carbonyl compounds, such as furfural and acetone, has been extensively studied. mdpi.comrsc.org These reactions are often catalyzed by solid acid catalysts like niobic acid or Nafion resins under solvent-free conditions. mdpi.comrsc.org The use of 2-MF is considered more promising than unsubstituted furan because the methyl group protects one of the highly reactive α-positions, thereby reducing the formation of undesired polymers. kaust.edu.sa The isopropyl group in 2-isopropyl-5-methylfuran would serve a similar protective function.

In a typical HAA mechanism, the acid catalyst activates the carbonyl group of the aldehyde or ketone, which is then attacked by the electron-rich furan ring at the unsubstituted C5 position. rsc.org This is followed by a second alkylation step where another furan molecule reacts with the initial hydroxyalkylated intermediate, leading to a larger molecule. For example, the reaction of 2-MF with furfural can produce a C15 fuel precursor with yields up to 90% under optimized conditions using a niobic acid catalyst. rsc.org Similarly, the reaction of 2-MF with acetone can yield 5,5’-(propane-2,2-diyl)bis(2-methylfuran) with a 68% yield. mdpi.com

| Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Furfural | Niobic Acid (NAC400) | C15 Fuel Precursor | 90 | rsc.org |

| Furfural | Sulfonic Acid Functionalized Carbon | C15 Fuel Precursor | 83 | mdpi.com |

| Benzaldehyde | Nafion Resin | 5,5'-(phenylmethylene)bis(2-methylfuran) | 82.7 | mdpi.com |

| Acetone | Sulfonic Acid Functionalized Carbon | 5,5'-(propane-2,2-diyl)bis(2-methylfuran) | 68 | mdpi.com |

Gas-Phase Oxidation and Atmospheric Degradation Chemistry of Furanoids

Furanoids, including 2-isopropyl-5-methylfuran, are volatile organic compounds emitted into the atmosphere from sources like biomass burning. acs.org Their atmospheric degradation is primarily initiated by reaction with hydroxyl (OH) radicals, a key atmospheric oxidant. researchgate.netlu.se

Hydroxyl Radical-Initiated Reaction Kinetics and Mechanisms

The gas-phase reaction of OH radicals with furan derivatives is rapid. The presence of electron-donating alkyl groups, such as methyl and isopropyl, further increases the reaction rate compared to unsubstituted furan. nih.gov For instance, rate constants for the reaction of OH radicals with various methyl-substituted furans have been measured and are consistently higher than that for furan itself. nih.gov

The primary reaction mechanism involves the electrophilic addition of the OH radical to the furan ring, predominantly at the C2 and C5 positions, which are activated by the alkyl substituents. researchgate.net This addition forms a chemically activated hydroxy-furan adduct radical. researchgate.net This adduct can then follow two main degradation pathways:

Ring-Opening: The activated adduct can undergo prompt isomerization by breaking a C-O bond in the ring. researchgate.net The resulting ring-opened radical then reacts with atmospheric oxygen (O2) to form unsaturated 1,4-dicarbonyl compounds. researchgate.net For example, the oxidation of 2,5-dimethylfuran (B142691) has been shown to produce 3-hexene-2,5-dione. nih.gov

Ring-Retaining Pathways: The adduct can be stabilized by collision and subsequently react with O2. researchgate.net This can lead to the formation of ring-retaining products such as hydroxy-furanone compounds or species containing epoxide and ester functional groups. researchgate.net

Theoretical calculations on furan and methylfurans predict that the molar yields of the ring-opened dicarbonyl products are significant, though the exact branching ratio between ring-opening and ring-retaining pathways depends on the specific substitution pattern of the furan. researchgate.net The atmospheric lifetime of these furanic compounds is short, typically on the order of hours, indicating that their degradation chemistry can be a significant source of secondary atmospheric pollutants. researchgate.net

| Compound | Rate Constant (10-11 cm3 molecule-1 s-1) | Reference |

|---|---|---|

| Furan | ~4 | researchgate.net |

| 2-Methylfuran | 7.31 ± 0.35 | nih.gov |

| 3-Methylfuran (B129892) | 8.73 ± 0.18 | nih.gov |

| 2,3-Dimethylfuran | 12.6 ± 0.4 | nih.gov |

| 2,5-Dimethylfuran | 12.5 ± 0.4 | nih.gov |

Photolysis and Ozonolysis Pathways

The atmospheric degradation of 2-isopropyl-5-methylfuran, a member of the furan family, is primarily driven by photolysis and ozonolysis. Furans and their derivatives are susceptible to attack by atmospheric oxidants due to the electron-rich nature of the furan ring. acs.org

Ozonolysis: The reaction of furans with ozone is a significant atmospheric loss process. rsc.org The ozonolysis of furan and its methylated derivatives proceeds via the Criegee mechanism, leading to the formation of a primary ozonide (POZ). rsc.org This unstable intermediate rapidly decomposes to form β-unsaturated Criegee intermediates (CIs). rsc.org These highly excited CIs can then undergo several isomerization and dissociation pathways. rsc.org

For methylated furans, the ozonolysis can lead to the formation of dicarbonyl compounds. researchgate.net For example, the ozonolysis of 2,5-dimethylfuran produces methylglyoxal. researchgate.net In the case of 2-isopropyl-5-methylfuran, the ozonolysis is expected to yield a mixture of dicarbonyl compounds resulting from the cleavage of the furan ring. The reaction involves the addition of ozone to the double bonds in the furan ring, with a preference for the α-β bonds. researchgate.net The subsequent decomposition of the resulting diozonide produces these dicarbonyls. researchgate.net

The rate of ozonolysis is influenced by the substitution on the furan ring. Studies on furan and methylated furans have shown that the rate coefficients for their reactions with ozone are significant, suggesting that ozonolysis can be a competitive removal pathway compared to reaction with OH radicals, especially for methyl-substituted furans. rsc.org

Formation of Secondary Atmospheric Species

The atmospheric oxidation of 2-isopropyl-5-methylfuran leads to the formation of a variety of secondary atmospheric species, including secondary organic aerosol (SOA). rsc.org The formation of these species is a complex process involving gas-phase reactions and subsequent partitioning of low-volatility products into the particle phase. researchgate.netresearchgate.net

Secondary Organic Aerosol (SOA) Formation: The oxidation of furans by OH radicals and ozone is a known source of SOA. rsc.orguclm.es The initial reaction of OH radicals with furans often involves addition to the furan ring, forming an adduct. researchgate.net This adduct can then react with molecular oxygen (O2) to form peroxy radicals (RO2). acs.org The fate of these peroxy radicals is crucial in determining the products and the SOA yield. They can react with NO, NO2, or other RO2 radicals, leading to the formation of various oxygenated products, including organic nitrates and carbonyls. copernicus.orgresearchgate.net

Studies on alkylfurans have shown that they have the potential to form SOA. For instance, an alkylfuran mixture containing 2-methylfuran and 2,5-dimethylfuran was found to have an SOA mass yield comparable to that of gasoline. rsc.org The formation of SOA from the ozonolysis and OH-photooxidation of 2,5-dimethylfuran has been observed to be significant, with a substantial portion of the SOA mass generated after the initial furan has been consumed, indicating the importance of multigenerational oxidation and multiphase reactions. uclm.es

The presence of other atmospheric constituents such as nitrogen oxides (NOx) and sulfur dioxide (SO2) can influence SOA formation. copernicus.orguclm.es For example, in the photooxidation of furan, increasing NOx concentrations can lead to an increase in SOA yield due to the formation of low-volatility hydroxyl nitrates and dihydroxyl dinitrates. copernicus.org Similarly, the presence of SO2 can affect SOA formation from ozonolysis by competing with water for the Criegee intermediate. uclm.es Relative humidity is another factor that can enhance SOA formation, potentially by increasing OH concentrations and promoting the condensation of carbonyl-rich products. copernicus.org

Gaseous Secondary Products: The gas-phase oxidation of 2-isopropyl-5-methylfuran is expected to produce a range of volatile and semi-volatile organic compounds. The reaction of OH radicals with 2,5-dimethylfuran has been shown to produce 3-hexene-2,5-dione. nih.gov Other potential products identified from the OH-initiated reaction of 2,5-dimethylfuran include compounds with molecular weights of 114 and 128, which are attributed to species like CH3C(O)CH=CHC(O)OH or 5-hydroxy-5-methyl-2-furanone, and CH3C(O)OC(CH3)=CHCHO, respectively. nih.gov The ozonolysis of methylated furans primarily yields dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal. researchgate.net

The following table provides a summary of key reaction rate constants and SOA yields for related furan compounds.

Advanced Analytical and Spectroscopic Characterization of 2 Isopropyl 5 Methylfuran

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in isolating 2-isopropyl-5-methylfuran from various sample types, enabling its subsequent identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like 2-isopropyl-5-methylfuran. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

Predicted GC-MS data for 2-isopropyl-5-methylfuran (non-derivatized, 70eV, positive ion mode) shows a characteristic fragmentation pattern that can be used for its identification in various matrices. hmdb.cafoodb.ca GC-MS has been successfully employed for the analysis of furan (B31954) and its derivatives in diverse food matrices, highlighting its capability to separate and identify these compounds. nih.govmdpi.com For instance, a study on the flavor of strong aroma Baijiu Daqu utilized headspace solid-phase microextraction (HS-SPME) combined with GC-MS to analyze its volatile components, demonstrating the technique's utility in complex sample analysis. nih.gov

Table 1: Predicted GC-MS Data for 2-Isopropyl-5-methylfuran

| Property | Value | Source |

| Spectrum Type | Predicted GC-MS (Non-derivatized) | Wishart Lab |

| Ionization Energy | 70eV | Wishart Lab |

| Ionization Mode | Positive | Wishart Lab |

| Splash Key | splash10-0ab9-9600000000-aafffb33ccf508df1678 | Wishart Lab |

This table is based on predicted data and serves for identification purposes.

While GC-MS is ideal for volatile compounds, liquid chromatography techniques are suited for semi-volatile and non-volatile analytes. High-performance liquid chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. When coupled with tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and selectivity.

Predicted LC-MS/MS spectra for 2-isopropyl-5-methylfuran are available, suggesting its potential for analysis by this method under both positive and negative ionization modes at various collision energies. hmdb.cafoodb.cahmdb.ca LC-MS/MS is particularly useful for analyzing complex samples where matrix effects can be a challenge. nih.gov The application of SPME coupled with LC has proven to be a fast and sensitive approach for determining semi- or non-volatile analytes in biological samples. mdpi.com

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. scielo.br This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. The effluent from the first column is trapped and then rapidly injected into the second, shorter column, resulting in a two-dimensional chromatogram with greatly increased peak capacity and resolution. scielo.bracs.org

When coupled with a time-of-flight mass spectrometer (ToFMS), which offers high-speed data acquisition, GC×GC-ToFMS becomes a powerful tool for the detailed analysis of volatile organic compounds (VOCs). mdpi.comacs.org This technique has been used to analyze volatile compounds in complex samples like food, beverages, and human breath, demonstrating its ability to separate and identify hundreds of compounds in a single run. scielo.bracs.org The structured nature of the two-dimensional chromatograms can also aid in the classification of compounds. scielo.br

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with chromatographic methods for the extraction and pre-concentration of analytes. wikipedia.org A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample (either in the headspace or by direct immersion), and analytes partition onto the fiber. wikipedia.org The fiber is then transferred to the injection port of a gas or liquid chromatograph for desorption and analysis.

HS-SPME coupled with GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds in various matrices, including food and environmental samples. nih.govnih.govnih.gov The choice of fiber coating is crucial for selective extraction. wikipedia.org For instance, a 50/30 μm DVB/CAR/PDMS fiber has been shown to be effective for extracting a wide range of aroma compounds. nih.gov SPME is recognized as a green analytical technique due to its minimal solvent usage. wikipedia.org

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of 2-isopropyl-5-methylfuran.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Predicted ¹H NMR data for furan derivatives can help in assigning the signals to specific protons in the molecule. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. acs.org The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.org Generally, sp3-hybridized carbons absorb in the upfield region (0-90 ppm), while sp2-hybridized carbons, including those in aromatic rings and furan moieties, appear in the downfield region (110-220 ppm). libretexts.org Quaternary carbons typically show smaller resonances. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Furan and Methyl-Substituted Furans

| Compound | C2 | C3 | C4 | C5 | Methyl Carbon | Reference |

| Furan | 142.8 | 109.6 | 109.6 | 142.8 | - | acs.org |

| 2-Methylfuran (B129897) | 151.7 | 106.1 | 110.1 | 141.2 | 13.5 | acs.org |

| 3-Methylfuran (B129892) | 142.7 | 118.5 | 106.7 | 138.5 | 11.5 | acs.org |

| 2,5-Dimethylfuran (B142691) | 149.1 | 106.3 | 106.3 | 149.1 | 13.2 | acs.org |

This table provides reference data for interpreting the ¹³C NMR spectrum of 2-isopropyl-5-methylfuran.

The specific chemical shifts for 2-isopropyl-5-methylfuran would be influenced by the electronic effects of both the isopropyl and methyl substituents on the furan ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For 2-isopropyl-5-methylfuran, the FT-IR spectrum is characterized by a series of absorption bands corresponding to the specific stretching and bending vibrations of its constituent bonds.

The spectrum is dominated by vibrational modes from its alkyl and furan ring structures. The presence of the isopropyl group gives rise to characteristic C-H bending vibrations, typically observed as a doublet. mdpi.com The furan ring itself contributes distinct C-H, C=C, and C-O-C stretching and bending frequencies. Analysis of similar structures suggests that the C=C stretching of the furan ring would appear in the fingerprint region, while the C-O-C ether linkage would also show a strong, characteristic band. harran.edu.tr

Key Research Findings:

C-H Stretching: The aliphatic C-H bonds in the isopropyl and methyl groups are expected to produce strong absorption bands in the 2900-3000 cm⁻¹ region. scialert.net

Isopropyl Group: A characteristic doublet is expected near 1370 cm⁻¹ and 1380 cm⁻¹ due to the symmetrical bending of the gem-dimethyl structure of the isopropyl group. mdpi.com

Furan Ring Vibrations: The C=C double bond stretching within the furan ring is anticipated around 1504 cm⁻¹. harran.edu.tr The C-O-C stretching vibration of the furan ether group typically results in a strong band around 1015 cm⁻¹. harran.edu.tr

Out-of-Plane Bending: C-H out-of-plane bending vibrations associated with the substituted furan ring are also expected at lower wavenumbers.

Below is an interactive data table summarizing the expected FT-IR vibrational modes for 2-isopropyl-5-methylfuran based on data from analogous structures.

Interactive Data Table: Predicted FT-IR Bands for 2-Isopropyl-5-methylfuran

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | Isopropyl, Methyl | 2900 - 3000 | Strong |

| C=C Stretch | Furan Ring | ~1504 | Medium |

| C-H Bend (Scissoring) | CH₂ (in Isopropyl) | ~1460 | Medium |

| C-H Bend (Symmetrical) | Isopropyl | ~1370, ~1380 (doublet) | Medium |

| C-O-C Stretch | Furan Ring Ether | ~1015 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy orbital. uobabylon.edu.iq The absorption wavelengths are indicative of the types of electronic transitions occurring, primarily π → π* and n → π* transitions in unsaturated compounds. uobabylon.edu.iquzh.ch

The structure of 2-isopropyl-5-methylfuran contains a furan ring, which is a conjugated π-electron system, as well as an oxygen atom with non-bonding (lone pair) electrons. This combination allows for specific electronic transitions.

Key Research Findings:

π → π Transitions:* The conjugated diene system within the furan ring is expected to give rise to intense π → π* transitions. For compounds containing a furan ring, these transitions are typically observed in the UV region. harran.edu.tr For example, a study of a molecule containing a furan ring noted a π-π* transition at approximately 250 nm. harran.edu.tr

n → π Transitions:* The lone pair electrons on the furan's oxygen atom can potentially be excited to an anti-bonding π* orbital (n → π* transition). These transitions are generally of lower intensity compared to π → π* transitions. learnbin.net

Solvent Effects: The polarity of the solvent can influence the wavelength of these transitions. Polar solvents may cause a shift in the absorption maxima (solvatochromism), which can provide additional information about the nature of the electronic transition. learnbin.netunits.it

An interactive table summarizing the primary electronic transitions for 2-isopropyl-5-methylfuran is provided below.

Interactive Data Table: Electronic Transitions for 2-Isopropyl-5-methylfuran

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π anti-bonding | ~250 nm | High |

| n → π | Non-bonding (O lone pair) to π anti-bonding | >250 nm | Low |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous identification.

For 2-isopropyl-5-methylfuran (C₈H₁₂O), HRMS provides its exact monoisotopic mass, which is a critical piece of data for its definitive identification in complex mixtures, such as in metabolomics or flavor analysis studies. hmdb.cascispace.comnus.edu.sg The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Key Research Findings:

Exact Mass: The monoisotopic molecular weight of 2-isopropyl-5-methylfuran has been determined to be 124.088815006 Da. hmdb.cafoodb.ca This precise value allows for its confident annotation in complex sample analyses.

The fundamental properties of 2-isopropyl-5-methylfuran are detailed in the interactive table below.

Interactive Data Table: Mass Spectrometry Data for 2-Isopropyl-5-methylfuran

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | chemspider.com |

| Average Mass | 124.183 Da | chemspider.com |

| Monoisotopic Mass (Exact) | 124.088815006 Da | hmdb.cafoodb.ca |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To date, a single-crystal X-ray structure for 2-isopropyl-5-methylfuran has not been reported in the surveyed literature. The compound exists as a liquid at room temperature, which complicates the growth of a single crystal suitable for XRD analysis. Such an analysis would require crystallizing the compound at low temperatures.

Hypothetical Findings from a Future XRD Study:

If a single crystal were successfully grown and analyzed, XRD would provide the precise geometry of the furan ring, confirming its planarity. harran.edu.tr

It would determine the exact bond lengths of the C-C and C-O bonds within the furan ring and the attached alkyl groups.

The analysis would reveal the precise bond angles, such as the C-O-C angle within the ether linkage.

The orientation of the isopropyl and methyl substituents relative to the plane of the furan ring would be definitively established.

Information on intermolecular interactions (e.g., van der Waals forces) in the solid state would be obtained, explaining the crystal packing. researchgate.net

Although no experimental data exists for 2-isopropyl-5-methylfuran, analysis of other furan-containing compounds shows that XRD confirms the heterocyclic ring structure and the spatial arrangement of its substituents. harran.edu.trrsc.org

Optimization of Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for accurate and sensitive analysis, particularly when dealing with complex matrices. researchgate.net For a volatile compound like 2-isopropyl-5-methylfuran, analytical methods often involve gas chromatography (GC). acs.org

Sample Preparation:

Direct Injection: For pure samples or concentrated solutions in a volatile solvent, direct liquid injection into a GC-MS system is often sufficient.

Headspace Analysis: Static or dynamic headspace sampling is effective for isolating volatile compounds like 2-isopropyl-5-methylfuran from solid or liquid samples without extracting the non-volatile matrix.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is highly suitable for concentrating volatile and semi-volatile analytes from a sample matrix before GC analysis. researchgate.net The choice of fiber coating (e.g., Carboxen/Polydimethylsiloxane) is critical for efficiently adsorbing the target analyte. researchgate.net

Solvent Extraction: Traditional liquid-liquid extraction with an organic solvent like dichloromethane (B109758) can be used to isolate the compound, though this is more labor-intensive and may extract interfering substances. researchgate.net

Derivatization Strategies: Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. jfda-online.com For 2-isopropyl-5-methylfuran, which is already volatile and relatively stable, derivatization is often unnecessary for standard GC-MS analysis. However, it might be considered in specific scenarios:

Improving Chromatographic Separation: If the compound co-elutes with other interfering species, derivatization could alter its retention time to achieve better resolution. jfda-online.com

Enhancing Detection: While not typically required for mass spectrometry, derivatization to introduce specific functional groups could enhance the response of other GC detectors.

In most applications involving the analysis of volatile organic compounds, the focus is on optimizing extraction and concentration techniques like SPME rather than on chemical derivatization. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 2 Isopropyl 5 Methylfuran

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's chemical behavior lies in its electronic structure and geometry. Computational methods are employed to calculate these fundamental properties for 2-isopropyl-5-methylfuran, providing a quantitative picture of its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For furan (B31954) derivatives and related compounds, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in optimizing molecular geometry and predicting various properties. harran.edu.trresearchgate.netmalayajournal.org These calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

For instance, in studies of similar furan-containing molecules, DFT has been used to calculate geometrical parameters which are then compared with experimental data, often showing good agreement. malayajournal.org This validation underscores the reliability of DFT in providing accurate ground-state geometries, which are crucial for all subsequent computational analyses.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Furan Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d,p) | Geometry Optimization, FMO, MEP | malayajournal.org |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Spectra, NBO | harran.edu.trresearchgate.net |

| CAM-B3LYP | 6-31++G(d,p) | NLO Properties | researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MEP surface is typically mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values. researchgate.netucsb.edu

In an MEP map, regions of negative potential (often colored red) indicate areas that are rich in electrons and are thus susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. malayajournal.orgresearchgate.net For a molecule like 2-isopropyl-5-methylfuran, the oxygen atom in the furan ring is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. The hydrogen atoms of the methyl and isopropyl groups would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. uni-muenchen.deresearchgate.net

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For furan derivatives, the distribution of the HOMO and LUMO across the molecule reveals the primary sites for electron donation and acceptance. malayajournal.orgresearchgate.net In 2-isopropyl-5-methylfuran, the HOMO is likely to be localized on the furan ring, which is rich in π-electrons, while the LUMO may be distributed over the entire molecule. The energies of these orbitals and their gap can be calculated using DFT methods, providing quantitative predictions of the molecule's reactivity. malayajournal.org

Table 2: Calculated HOMO-LUMO Energies and Gap for a Related Furan Derivative

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

| Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.deaiu.edu This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation.

The NBO method calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. researchgate.net For 2-isopropyl-5-methylfuran, NBO analysis can reveal the delocalization of electron density from the lone pairs of the furan oxygen to the antibonding orbitals of adjacent C-C bonds, contributing to the molecule's stability. It can also elucidate the nature of intermolecular hydrogen bonds and other non-covalent interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy landscape for a given reaction. smu.edu This allows for the elucidation of reaction mechanisms, identification of rate-determining steps, and prediction of reaction outcomes.

For furan derivatives, DFT calculations have been employed to study various reactions, including hydrogenation and acylation. mdpi.comacs.org For example, in the conversion of furfuryl alcohol to 2-methylfuran (B129897), DFT calculations on a catalyst surface identified the rate-limiting step as the scission of the C-O bond. acs.org Similarly, computational studies on the acylation of methylfuran have suggested that the dehydration of the acid to form a surface acyl species is a crucial step. mdpi.com These insights are invaluable for optimizing reaction conditions and designing more efficient catalytic processes. The reaction pathways for the synthesis and transformation of 2-isopropyl-5-methylfuran can be similarly investigated to understand the underlying mechanisms.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry and materials science that aims to correlate the chemical structure of a compound with its biological activity or physical properties. jksus.org By identifying the structural features that are crucial for a desired effect, SAR studies can guide the design of new and improved molecules. nih.gov

For furan-containing compounds, SAR studies have been used to evaluate the impact of different substituents on their biological activities. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to develop mathematical models that predict the activity of new compounds based on their calculated molecular descriptors. jksus.org These descriptors can include electronic properties (like HOMO-LUMO energies and dipole moments), steric parameters, and topological indices. jksus.org While specific SAR studies on 2-isopropyl-5-methylfuran are not extensively documented, the principles of SAR can be applied to predict its potential biological activities and guide the synthesis of analogs with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties. jksus.org These properties are quantified by numerical values known as molecular descriptors. By establishing a statistically significant correlation between these descriptors and the known activities of a set of compounds (a training set), a QSAR model can be used to predict the activity of new or untested molecules. wikipedia.orgmdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection : A group of structurally related compounds with well-defined biological activity data is compiled. researchgate.net

Descriptor Calculation : For each molecule, a wide array of molecular descriptors is calculated using specialized software. These can range from simple properties like molecular weight to complex quantum chemical descriptors. jksus.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA), are used to select the most relevant descriptors and build a mathematical model. jksus.org

Validation : The model's robustness and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). mdpi.com

A QSAR study on a series of anticonvulsant compounds, including the structurally related 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl) acetamide , demonstrates this approach. In such a study, descriptors related to molecular shape, electronic properties (like HOMO-LUMO energy gap), and charge distribution are used to build a model that can predict anticonvulsant efficacy. jksus.orgresearchgate.net The resulting model can then be used to propose modifications to the furan ring or its substituents to enhance activity.

Table 1: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Describes the basic composition of the molecule without geometric information. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule in 2D. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Describes the 3D geometry and shape of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Describes properties like solubility, polarity, and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Derived from quantum chemical calculations, these describe the electronic structure. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains biological activity based on the molecule's three-dimensional shape and associated non-covalent interaction fields. uniroma1.it Unlike traditional QSAR, which uses a diverse set of descriptors, CoMFA focuses on the steric and electrostatic fields surrounding the molecules. uniroma1.itnih.gov

The CoMFA process involves:

Aligning a set of active molecules based on a common structural scaffold or a pharmacophore hypothesis.

Placing each aligned molecule into a 3D grid of points.

Calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule at every grid point. uniroma1.it

Using Partial Least Squares (PLS) regression to correlate the variations in these field values with the variations in biological activity. uniroma1.itnih.gov

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to changes in activity. uniroma1.it For instance, a green contour in a steric map indicates that adding a bulky group in that region is favored for activity, while a red contour in an electrostatic map might show where a negative charge is preferred. Although no specific CoMFA study on 2-isopropyl-5-methylfuran is available, this method has been successfully applied to complex furan-containing natural products like artemisinin (B1665778) and its analogs to model antimalarial activity. researchgate.net

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR method that does not require molecular alignment or 3D structural information, making it a powerful and rapid screening tool. researchgate.net It works by encoding the structural information of each molecule into a fixed-length molecular hologram, which is a type of fingerprint.

The key steps are:

Generation of all possible structural fragments (e.g., linear, branched, cyclic) from each molecule in the dataset. dovepress.com